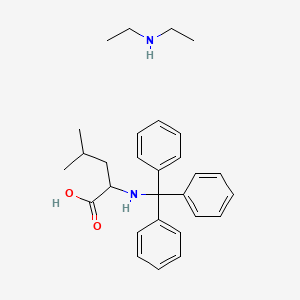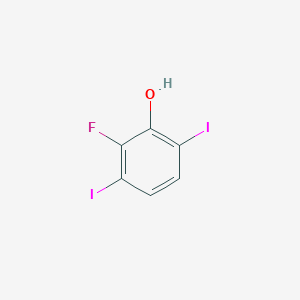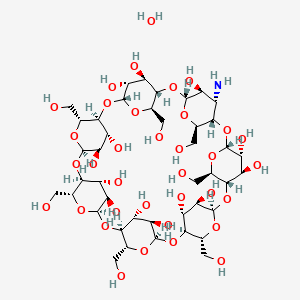
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the introduction of an amino group at the 3A position and the removal of a hydroxyl group, resulting in a deoxy structure. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate typically involves the following steps:
Starting Material: Beta-cyclodextrin is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of beta-cyclodextrin are protected using a suitable protecting group to prevent unwanted reactions.
Introduction of Amino Group: The protected beta-cyclodextrin is then reacted with an amino reagent to introduce the amino group at the 3A position.
Deprotection: The protecting groups are removed to yield 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
Hydration: The final compound is hydrated to obtain the xhydrate form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring consistent quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted cyclodextrin derivatives with various functional groups.
Scientific Research Applications
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the development of sensors and separation processes.
Mechanism of Action
The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The amino group at the 3A position enhances the binding affinity and selectivity for specific molecules. The compound can encapsulate hydrophobic molecules within its hydrophobic cavity, improving their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Similar Compounds
- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Uniqueness
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is unique due to its specific modification at the 3A position, which enhances its ability to form stable inclusion complexes. Compared to its alpha and gamma counterparts, the beta form has an optimal cavity size for encapsulating a wide range of guest molecules, making it more versatile in various applications.
Properties
Molecular Formula |
C42H73NO35 |
|---|---|
Molecular Weight |
1152.0 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol;hydrate |
InChI |
InChI=1S/C42H71NO34.H2O/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38;/h8-42,44-63H,1-7,43H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
NLDFVDPMANAFHD-FNZWLJLUSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



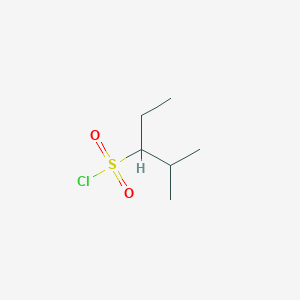
![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)




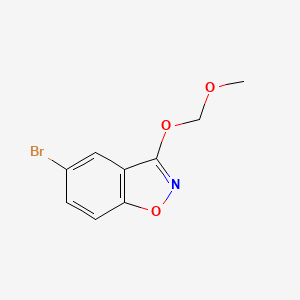

![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)

